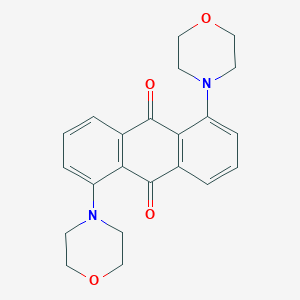
1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes. The unique structure of this compound, which includes two morpholine groups attached to the anthraquinone core, imparts distinct chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can be synthesized through a multiphase reaction involving 1,5-dichloroanthraquinone and morpholine. The reaction typically occurs in a solvent such as xylene, with copper metal powder and potassium acetate acting as catalysts. The reaction conditions include refluxing the mixture for several hours to achieve high conversion rates and yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield. The recovery and recycling of solvents and catalysts are also optimized to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the morpholine groups in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinone derivatives with altered electronic properties.
Reduction: Hydroquinone derivatives with enhanced reducing power.
Scientific Research Applications
1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Medicine: Explored for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Industry: Utilized as a dye intermediate and in the production of high-performance pigments
Mechanism of Action
The mechanism of action of 1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with cellular components, particularly DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloroanthraquinone: A precursor in the synthesis of 1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE.
1,5-Dihydroxyanthraquinone: Known for its antioxidant properties.
1,5-Diaminoanthraquinone: Explored for its anticancer activity.
Uniqueness
This compound stands out due to the presence of morpholine groups, which enhance its solubility and reactivity. This unique structure allows it to participate in a broader range of chemical reactions and makes it more versatile in scientific and industrial applications compared to its analogs .
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1,5-dimorpholin-4-ylanthracene-9,10-dione |
InChI |
InChI=1S/C22H22N2O4/c25-21-15-3-1-5-17(23-7-11-27-12-8-23)19(15)22(26)16-4-2-6-18(20(16)21)24-9-13-28-14-10-24/h1-6H,7-14H2 |
InChI Key |
AJHIVAGFIDZCHL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N5CCOCC5 |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















